molecular formula C15H20N2OS B278568 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

货号 B278568
分子量: 276.4 g/mol
InChI 键: BTMPUBOIQIKLON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide, also known as CTDP-31, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.

作用机制

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide exerts its pharmacological effects by binding to specific receptors in the body. The exact mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide has been shown to have various biochemical and physiological effects in the body. One study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Another study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to reduce the levels of pro-inflammatory cytokines in the body, which are associated with various inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

未来方向

There are several potential future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide. One potential direction is the investigation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for neurodegenerative diseases other than Alzheimer's disease, such as Parkinson's disease. Another potential direction is the investigation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide and to optimize its pharmacological properties for therapeutic use.
In conclusion, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its unique chemical structure and pharmacological properties make it an interesting subject for further investigation in the field of drug discovery and development.

合成方法

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercapto-3-methylbenzoic acid to yield the benzothiophene intermediate. The final step involves the reaction of the benzothiophene intermediate with 5-bromovaleramide to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide.

科学研究应用

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for Alzheimer's disease. The study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another study investigated the use of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for cancer. The study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to induce apoptosis, or programmed cell death, in cancer cells.

属性

产品名称

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

分子式

C15H20N2OS

分子量

276.4 g/mol

IUPAC 名称

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

InChI

InChI=1S/C15H20N2OS/c1-3-4-5-14(18)17-15-12(9-16)11-7-6-10(2)8-13(11)19-15/h10H,3-8H2,1-2H3,(H,17,18)

InChI 键

BTMPUBOIQIKLON-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

规范 SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。